2-Hydroxy-5-methyl-3-nitrobenzaldehyde
Overview
Description
2-Hydroxy-5-methyl-3-nitrobenzaldehyde is an organic compound with the molecular formula C8H7NO4 It is a derivative of benzaldehyde, featuring a hydroxyl group, a methyl group, and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxy-5-methyl-3-nitrobenzaldehyde can be synthesized through nitration of 2-hydroxy-5-methylbenzaldehyde. The nitration process typically involves the reaction of 2-hydroxy-5-methylbenzaldehyde with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-methyl-3-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group, resulting in the formation of 2-hydroxy-5-methyl-3-aminobenzaldehyde.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: 2-Hydroxy-5-methyl-3-nitrobenzoic acid.
Reduction: 2-Hydroxy-5-methyl-3-aminobenzaldehyde.
Substitution: Various alkylated or acylated derivatives of this compound.
Scientific Research Applications
2-Hydroxy-5-methyl-3-nitrobenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-hydroxy-5-methyl-3-nitrobenzaldehyde depends on its chemical structure and the specific reactions it undergoes. The hydroxyl and nitro groups play crucial roles in its reactivity. For example, the nitro group can undergo reduction to form an amino group, which can then participate in further chemical transformations. The aldehyde group can form Schiff bases with amines, leading to the formation of imines and other derivatives.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-nitrobenzaldehyde: Lacks the methyl group present in 2-hydroxy-5-methyl-3-nitrobenzaldehyde.
2-Hydroxy-3-nitrobenzaldehyde: The nitro group is positioned differently on the benzene ring.
2-Hydroxy-5-methoxy-3-nitrobenzaldehyde: Contains a methoxy group instead of a methyl group.
Uniqueness
This compound is unique due to the presence of both a methyl group and a nitro group on the benzene ring, which influences its chemical reactivity and potential applications. The specific arrangement of functional groups allows for distinct chemical transformations and interactions compared to its similar compounds.
Properties
IUPAC Name |
2-hydroxy-5-methyl-3-nitrobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-5-2-6(4-10)8(11)7(3-5)9(12)13/h2-4,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUGNDXPTZCCGDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408429 | |
Record name | 2-hydroxy-5-methyl-3-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80408429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66620-31-3 | |
Record name | 2-hydroxy-5-methyl-3-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80408429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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